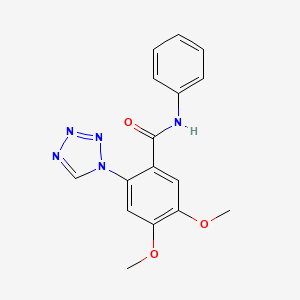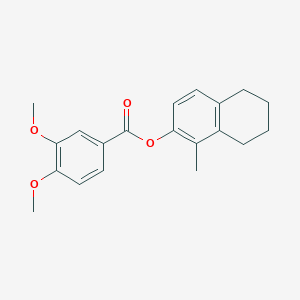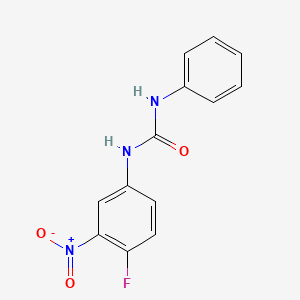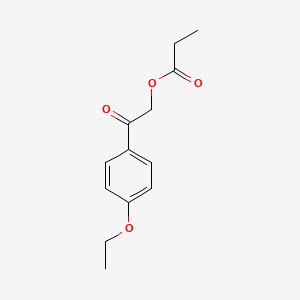![molecular formula C19H22N2O4 B5732090 N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, also known as ACDU, is a synthetic compound that has been studied for its potential use in various scientific research applications. ACDU is a member of the urea family of compounds and is characterized by its unique chemical structure, which consists of an acetylphenyl group and a 2-(3,4-dimethoxyphenyl)ethyl group attached to a urea backbone.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for the development of anticancer drugs.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in lab experiments is its relatively simple synthesis method, which makes it readily accessible to researchers. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to exhibit potent cytotoxic activity against cancer cells, which makes it an attractive lead compound for the development of new anticancer drugs. However, one limitation of using N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in lab experiments is its relatively low solubility in aqueous solutions, which may limit its utility in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea. One area of interest is the development of new analogs of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea that exhibit improved solubility and potency. Another area of interest is the investigation of the mechanism of action of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea and its potential interactions with other compounds and signaling pathways. Finally, further studies are needed to evaluate the potential therapeutic benefits of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea and its analogs in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea involves the reaction of 4-acetylphenyl isocyanate with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry. One area of interest is its potential as a lead compound for the development of new drugs for the treatment of cancer and other diseases. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to exhibit cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(22)15-5-7-16(8-6-15)21-19(23)20-11-10-14-4-9-17(24-2)18(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCZZCEFWVBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)

![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)

![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)